molecular formula C21H22F3NO6S B5007757 propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate

propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B5007757
M. Wt: 473.5 g/mol
InChI Key: KTVZOZSOJCYHJJ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonylamino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the trifluoromethyl group, the formation of the sulfonylamino group, and the coupling of these intermediates to form the final product. Common reagents used in these reactions include trifluoroacetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonylamino group can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfonylamino group can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, where its unique properties can enhance performance.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the trifluoromethyl group, in particular, distinguishes it from other similar compounds, offering enhanced stability and bioavailability.

Properties

IUPAC Name

propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO6S/c1-11(2)31-20(28)18(19(27)21(22,23)24)15-10-14(6-7-16(15)26)25-32(29,30)17-8-5-12(3)9-13(17)4/h5-11,18,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVZOZSOJCYHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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